molecular formula C12H15NO2 B3267215 Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate CAS No. 444913-37-5

Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate

Cat. No. B3267215
CAS RN: 444913-37-5
M. Wt: 205.25 g/mol
InChI Key: IAKNPTDHQDQDTF-UHFFFAOYSA-N
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Description

“Methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate” is a chemical compound. It is a derivative of tetralin, which is a partially hydrogenated derivative of naphthalene . The IUPAC name for a similar compound is "methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride" . It has a molecular weight of 241.72 .


Synthesis Analysis

The synthesis of derivatives of tetralin can be achieved by intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid . This is known as the Darzens tetralin synthesis .


Molecular Structure Analysis

The InChI code for a similar compound, “methyl 5-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride”, is 1S/C12H15NO2.ClH/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13;/h2,5-6,11H,3-4,7,13H2,1H3;1H .


Chemical Reactions Analysis

Tetralin, a related compound, is used as a hydrogen-donor solvent . It functions as a source of H2, which is transferred to the coal . The partially hydrogenated coal is more soluble .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a melting point of 215-217 degrees Celsius .

Scientific Research Applications

Spin Label Amino Acid TOAC in Peptide Studies

Research on the paramagnetic amino acid 2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrates its utility in analyzing peptide backbone dynamics and secondary structure through various spectroscopic techniques, including EPR, NMR, and X-ray crystallography. TOAC's incorporation into peptides has facilitated studies on peptide-protein and peptide-nucleic acid interactions, highlighting the potential of using structurally unique amino acids for biochemical research (Schreier et al., 2012).

Study of Brain Serotonergic System Using Labeled α‐Methyl‐L‐Tryptophan

α‐Methyl‐L‐tryptophan (α‐MTrp), an artificial amino acid and analog of tryptophan, has been used to determine brain serotonin synthesis rates, demonstrating the importance of amino acid derivatives in neurochemical research. This approach relies on the uptake and conversion of α‐MTrp to serotonin, offering insights into brain function and the potential for studying neurotransmission processes (Diksic & Young, 2001).

Chemical Modification of Xylan for Biopolymer Synthesis

Research on the chemical modification of xylan to produce biopolymer ethers and esters showcases the application potential of modified natural compounds in creating materials with specific properties. Such modifications can lead to the development of new materials for various applications, including drug delivery, suggesting a methodological approach that could be applied to other compounds for material science research (Petzold-Welcke et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-11(13)9-5-3-2-4-8(9)10/h6-7H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKNPTDHQDQDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCC2=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

444913-37-5
Record name methyl 4-amino-5,6,7,8-tetrahydronaphthalene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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